molecular formula C22H27FN2O4 B3943474 1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

Cat. No.: B3943474
M. Wt: 402.5 g/mol
InChI Key: VYOGLUJEODBKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine; oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry. The presence of fluorine and phenyl groups in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and phenyl groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison: 1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the combination of fluorine and phenyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its interactions with molecular targets .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2.C2H2O4/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGLUJEODBKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 3
1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 6
1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.